molecular formula C8H10BrNO B12063969 5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one

5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one

Cat. No.: B12063969
M. Wt: 216.07 g/mol
InChI Key: UHDYTHKHLWAJSY-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one is a brominated pyridinone derivative featuring substituents at positions 1 (ethyl), 5 (bromo), and 6 (methyl).

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

    Chemical Properties and Structure

    5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one features a bromine atom at the 5-position, an ethyl group at the 1-position, and a methyl group at the 6-position of the pyridine ring. This specific arrangement contributes to its reactivity and interaction with biological systems, making it a valuable compound for synthetic and medicinal chemistry.

    Chemistry

    This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

    • Synthesis of Heterocyclic Compounds : The bromine atom enhances electrophilic substitution reactions, facilitating the formation of diverse heterocycles.
    • Reagent in Organic Synthesis : It is utilized in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures .

    Research indicates that this compound exhibits several biological activities:

    • Antimicrobial Properties : Studies have shown that compounds similar to this one possess significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
    • Anticancer Potential : Preliminary investigations imply that this compound may inhibit cancer cell growth, particularly through mechanisms involving enzyme inhibition or receptor modulation .

    Medicinal Chemistry

    In medicinal chemistry, this compound is being explored as a lead compound for drug discovery:

    • Drug Development : Its unique structure allows it to interact with biological targets effectively, making it a candidate for further development into therapeutic agents for conditions such as cancer and infections .
    • Pharmacological Studies : Ongoing research is evaluating its efficacy and safety profiles, which are crucial for potential clinical applications .

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReferences
    AntimicrobialSignificant activity against bacterial strains
    AnticancerPotential inhibition of cancer cell proliferation
    Enzyme InhibitionInteraction with specific enzymes affecting metabolic pathways

    Case Study: Antimicrobial Efficacy

    A study conducted on various pyridine derivatives, including this compound, demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated:

    • Minimum Inhibitory Concentration (MIC) values were significantly lower compared to control compounds.

    This suggests that modifications in the pyridine structure can enhance antimicrobial activity, paving the way for new antibiotic formulations.

    Mechanism of Action

    • Mechanism depends on its specific application.
    • If used as a drug, it might interact with specific receptors or enzymes, affecting cellular processes.
  • Comparison with Similar Compounds

    Structural analogs of 5-bromo-1-ethyl-6-methylpyridin-2(1H)-one vary in substituent positions, electronic configurations, and functional groups. Below is a detailed analysis:

    Substituent Variations at Position 1 (N-Substitution)

    Modifications at the pyridinone nitrogen (position 1) alter solubility and steric bulk:

    • 5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3): Smaller methyl group reduces steric hindrance compared to ethyl. Molecular formula: C₆H₆BrNO; molecular weight: 188.02 g/mol. Similarity score: 0.78 (lower due to lack of 6-methyl and shorter alkyl chain) .
    • 5-Bromo-1-ethylpyridin-2(1H)-one (CAS 63785-87-5): Shares the ethyl group at position 1 but lacks the 6-methyl substituent. Molecular formula: C₇H₈BrNO; molecular weight: 202.05 g/mol. Similarity score: 0.75 (lower due to missing 6-methyl) .
    • Molecular formula: C₆H₄BrF₂NO; molecular weight: 223.01 g/mol. Similarity score: 0.70 .

    Substituent Variations at Position 3

    Electron-withdrawing or donating groups at position 3 modulate reactivity:

    • Molecular formula: C₅H₃BrFNO; molecular weight: 191.99 g/mol. Similarity score: 0.95 (highest due to structural compactness despite missing alkyl groups) .
    • 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one: Hydroxymethyl group enhances hydrophilicity and offers a site for further derivatization. Molecular formula: C₆H₆BrNO₂; molecular weight: 204.02 g/mol .

    Substituent Variations at Position 6

    The 6-methyl group in the target compound is uncommon in analogs:

    • 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5):
      • A pyrrolopyridine derivative with bromo and chloro substituents.
      • Molecular formula: C₇H₄BrClN₂; molecular weight: 232.48 g/mol.
      • Distinct fused-ring system reduces similarity .

    Fused-Ring Derivatives

    • Molecular formula: C₆H₃BrN₂OS; molecular weight: 231.07 g/mol .

    Structural and Property Comparison Table

    Compound Name Position 1 Position 3 Position 5 Position 6 Molecular Formula Molecular Weight (g/mol) Similarity Score Key Features
    This compound Ethyl H Br Me C₈H₁₀BrNO 216.08 - Target compound; balanced lipophilicity
    5-Bromo-1-methylpyridin-2(1H)-one Me H Br H C₆H₆BrNO 188.02 0.78 Smaller N-substituent
    5-Bromo-1-ethylpyridin-2(1H)-one Ethyl H Br H C₇H₈BrNO 202.05 0.75 Lacks 6-methyl
    5-Bromo-3-fluoropyridin-2(1H)-one H F Br H C₅H₃BrFNO 191.99 0.95 Electronegative substituent
    5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one H CH₂OH Br H C₆H₆BrNO₂ 204.02 - Hydrophilic functional group
    6-Bromothiazolo[5,4-b]pyridin-2(1H)-one - - Br - C₆H₃BrN₂OS 231.07 - Fused thiazole ring

    Research Implications

    • Lipophilicity : The ethyl and methyl groups in the target compound enhance membrane permeability, making it favorable for CNS-targeting drug candidates.
    • Reactivity : Bromine at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the 6-methyl group may sterically hinder certain transformations .

    Biological Activity

    5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one is a pyridine derivative characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 1-position, and a methyl group at the 6-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

    The chemical formula for this compound is C_9H_10BrN_1O, with a molecular weight of approximately 215.09 g/mol. The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for further research in pharmacology.

    Biological Activities

    Research indicates that derivatives of pyridine compounds exhibit a wide range of biological activities, including:

    • Antimicrobial Activity : Some studies suggest that pyridine derivatives can exhibit significant antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.
    • Anticancer Potential : There is evidence that certain pyridine derivatives may induce apoptosis in cancer cells, making them candidates for anticancer drug development.
    • Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, affecting metabolic pathways critical for cell survival and proliferation.

    The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. For example:

    • Enzyme Interaction : Brominated compounds often act as inhibitors for various enzymes, altering their activity and subsequently affecting cellular functions.
    • Cell Signaling Modulation : The compound may influence cell signaling pathways, leading to changes in cellular responses such as apoptosis or proliferation.

    Case Studies

    • Antimicrobial Activity : A study on related pyridine derivatives found that compounds with similar structural motifs exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could also possess similar properties.
    • Cytotoxicity in Cancer Cells : In vitro studies have demonstrated that certain pyridine derivatives can induce cytotoxic effects in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The potential cytotoxic mechanisms include apoptosis induction and cell cycle arrest.
    • Enzyme Inhibition Studies : Research has shown that some brominated pyridine derivatives can inhibit key metabolic enzymes involved in drug metabolism and detoxification processes. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

    Comparative Analysis

    The following table summarizes the biological activities of this compound compared to other related compounds:

    Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
    This compoundPotentially significantModerateYes
    3-Amino-5-bromo-6-methylpyridin-2(1H)-oneSignificantHighYes
    4-Bromo-2-methoxy-6-methylpyridineModerateLowNo

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 5-Bromo-1-ethyl-6-methylpyridin-2(1H)-one, and how do reaction conditions influence yield?

    • Methodology :

    • Nucleophilic substitution : Start with a brominated pyridinone core (e.g., 5-bromopyridin-2(1H)-one) and introduce ethyl and methyl groups via alkylation. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in a biphasic solvent system (water/dichloromethane) to enhance reactivity .
    • Metal-mediated coupling : Explore Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization. Optimize temperature (80–120°C) and base (e.g., K₂CO₃) to minimize side reactions.
      • Critical factors : Excess alkylating agents may lead to over-alkylation. Monitor reaction progress via TLC or HPLC-MS. Typical yields range from 45–70% depending on steric hindrance .

    Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

    • Stepwise approach :

    • ¹H/¹³C NMR : Identify substituents via chemical shifts. The ethyl group’s CH₂ protons appear as a quartet (δ 1.2–1.4 ppm), while the methyl group resonates as a singlet (δ 2.3–2.5 ppm). The pyridinone ring protons show deshielding (δ 6.5–7.5 ppm) .
    • IR spectroscopy : Confirm the lactam carbonyl (C=O) stretch at ~1650–1680 cm⁻¹.
    • Mass spectrometry : Look for molecular ion peaks [M+H]⁺ matching the molecular formula (C₈H₁₀BrNO, MW 230.08). Fragmentation patterns should include loss of Br (≈80 Da) .

    Properties

    Molecular Formula

    C8H10BrNO

    Molecular Weight

    216.07 g/mol

    IUPAC Name

    5-bromo-1-ethyl-6-methylpyridin-2-one

    InChI

    InChI=1S/C8H10BrNO/c1-3-10-6(2)7(9)4-5-8(10)11/h4-5H,3H2,1-2H3

    InChI Key

    UHDYTHKHLWAJSY-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=C(C=CC1=O)Br)C

    Origin of Product

    United States

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